molecular formula C13H12O6S B1195134 Desmethylnaproxen-6-O-sulfate CAS No. 69391-09-9

Desmethylnaproxen-6-O-sulfate

Cat. No.: B1195134
CAS No.: 69391-09-9
M. Wt: 296.3 g/mol
InChI Key: BNKMSCMOWGCUOF-QMMMGPOBSA-N
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Description

Desmethylnaproxen-6-O-sulfate is a complex organic compound characterized by the presence of a sulfooxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylnaproxen-6-O-sulfate typically involves the sulfonation of 2-naphthol followed by esterification and subsequent reaction with propanoic acid. The process begins with the sulfonation of 2-naphthol using sulfuric acid under controlled temperature conditions to form 6-sulfooxy-2-naphthol. This intermediate is then esterified with an appropriate alcohol to form the sulfooxy ester. Finally, the ester is reacted with propanoic acid under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Desmethylnaproxen-6-O-sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxylated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Desmethylnaproxen-6-O-sulfate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Desmethylnaproxen-6-O-sulfate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with lipid membranes and proteins, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfooxy group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group enhances the compound’s solubility and ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

CAS No.

69391-09-9

Molecular Formula

C13H12O6S

Molecular Weight

296.3 g/mol

IUPAC Name

(2S)-2-(6-sulfooxynaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C13H12O6S/c1-8(13(14)15)9-2-3-11-7-12(19-20(16,17)18)5-4-10(11)6-9/h2-8H,1H3,(H,14,15)(H,16,17,18)/t8-/m0/s1

InChI Key

BNKMSCMOWGCUOF-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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